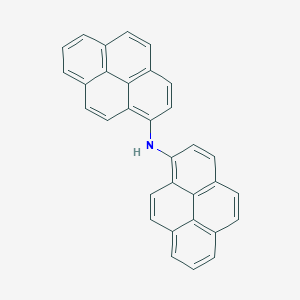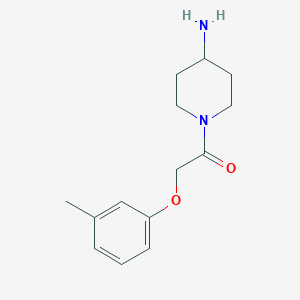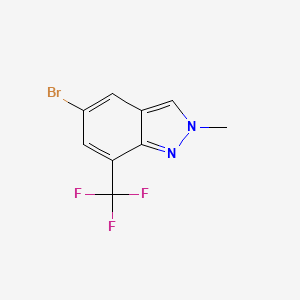
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is synthesized by the reaction of neodecanoic acid with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Esterification: Neodecanoic acid reacts with epichlorohydrin to form the glycidyl ester.
Purification: The product is purified through distillation or other separation techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate has diverse applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in coatings, adhesives, and sealants to enhance performance and durability.
Mécanisme D'action
The mechanism of action of oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or under specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycidyl neodecanoate: A similar compound with slight variations in the alkyl chain structure.
2,3-Epoxypropyl neodecanoate: Another glycidyl ester with comparable properties and applications.
Uniqueness
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high reactivity and compatibility with various substrates make it a valuable compound in multiple applications .
Propriétés
Formule moléculaire |
C13H24O3 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate |
InChI |
InChI=1S/C13H24O3/c1-5-13(4,7-6-10(2)3)12(14)16-9-11-8-15-11/h10-11H,5-9H2,1-4H3 |
Clé InChI |
DHEHEJGXTUCSQF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCC(C)C)C(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12508655.png)
![(S)-RuCl[(p-cymene(BINAP)]Cl](/img/structure/B12508664.png)
![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)



![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)

![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
